ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate is a synthetic organic compound. It is characterized by the presence of a 2,4-dichlorophenyl group, an oxobutanoate moiety, and an imino linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate typically involves the following steps:
Formation of the imino ether: This can be achieved by reacting 2,4-dichlorobenzyl alcohol with an appropriate amine under dehydrating conditions.
Condensation reaction: The imino ether is then condensed with ethyl acetoacetate under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imino or phenyl groups.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl or imino groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Possible use in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate: A closely related compound with slight structural variations.
2,4-Dichlorophenyl derivatives: Other compounds containing the 2,4-dichlorophenyl group.
Uniqueness
Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H13Cl2NO4 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-3-19-13(18)12(8(2)17)16-20-7-9-4-5-10(14)6-11(9)15/h4-6H,3,7H2,1-2H3/b16-12+ |
InChI Key |
UNEDOGHECYQYIH-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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